Imidazole is one of the pharmacologically important heterocyclic motifs found in widely used and well-known medicines and bioactive molecules . Derivatives of imidazole compounds exhibit various bioactivities, such as antimicrobial, antidiabetic, antiviral, antihypertensive, anticancer, anti-inflammatory, analgesic, and more .
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .
Imidazole derivatives are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .
N-halamines, a class of imidazole derivatives, are used as antimicrobial agents . These agents inhibit the growth of microorganisms, providing protection against harmful microorganisms .
Imidazole derivatives are being researched for use in dyes for solar cells and other optical applications . These dyes can help improve the efficiency of solar cells .
Imidazole derivatives are used in the creation of functional materials . These materials have specific properties that make them useful in various applications .
Imidazole derivatives are used in catalysis . Catalysts are substances that increase the rate of chemical reactions without being consumed by the reaction itself .
N-Methanesulfonylimidazole is a chemical compound with the molecular formula and a molecular weight of approximately 146.17 g/mol. It is recognized for its role as a versatile reagent in organic synthesis, particularly in the formation of sulfonamides and other functional groups. The compound features an imidazole ring, which contributes to its reactivity and utility in various chemical transformations .
These reactions highlight its importance as a building block in synthetic organic chemistry.
While specific biological activities of N-Methanesulfonylimidazole are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. For instance, sulfonamides derived from such reagents can have antibacterial effects. Additionally, imidazole derivatives are known for their roles in various biological systems, including enzyme catalysis and as potential drug candidates .
N-Methanesulfonylimidazole can be synthesized through several methods:
These synthetic routes underline its accessibility and utility in laboratory settings.
N-Methanesulfonylimidazole finds applications primarily in organic synthesis:
The compound's versatility makes it a valuable tool for chemists.
Interaction studies involving N-Methanesulfonylimidazole often focus on its reactivity with nucleophiles. The compound's ability to form stable adducts with different nucleophiles has been explored, indicating potential pathways for further chemical transformations. Such studies are crucial for understanding its behavior in complex reaction mechanisms and for optimizing its use in synthetic applications .
Several compounds share structural similarities with N-Methanesulfonylimidazole. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Key Features |
---|---|---|
Methanesulfonamide | Sulfonamide | Used primarily as an antibiotic agent. |
Imidazole | Heterocyclic compound | Known for its role in biological systems. |
N-Phenylmethanesulfonamide | Sulfonamide | Exhibits different pharmacological properties. |
N-Methanesulfonylimidazole is unique due to its dual functionality as both an imidazole derivative and a sulfonating agent, making it particularly useful for diverse synthetic applications that require both properties simultaneously.
N-Methanesulfonylimidazole, first synthesized in the late 20th century, emerged as a derivative of imidazole—a heterocyclic compound foundational to biological systems. While imidazole itself was discovered in 1858 by Heinrich Debus, the sulfonyl-functionalized variant gained prominence in synthetic organic chemistry due to its utility as a sulfonating agent. Early synthetic routes involved reactions between imidazole derivatives and methanesulfonyl chloride, optimized for industrial scalability.
The compound is systematically named 1-(Methylsulfonyl)-1H-imidazole (IUPAC). Key identifiers include:
Alternative designations:
N-Methanesulfonylimidazole belongs to the sulfonylimidazole family, characterized by a sulfonyl group (-SO₂-) attached to the imidazole ring’s nitrogen. This modification enhances electrophilicity, making it valuable in nucleophilic substitution reactions. Compared to analogues like imidazole-1-sulfonyl azide, it exhibits milder reactivity, favoring applications in controlled sulfonylation.
Primary Method:
Alternative Approaches:
Property | Value | Source |
---|---|---|
Melting Point | 86°C | |
Boiling Point | 307.6±25.0°C (Predicted) | |
Density | 1.41±0.1 g/cm³ | |
Solubility | Soluble in THF, DCM |
Technique | Key Signals | Reference |
---|---|---|
IR | 1340 cm⁻¹ (S=O asym) | |
¹³C NMR | δ 123.5 (C2), 137.8 (C4) |
N-Methanesulfonylimidazole possesses the molecular formula C₄H₆N₂O₂S with a molecular weight of 146.17 g/mol [1] [2] [3]. The compound is also identified by its Chemical Abstracts Service registry number 40736-26-3 and maintains the IUPAC nomenclature of 1-(methylsulfonyl)-1H-imidazole [1] [4]. The molecular structure incorporates four carbon atoms, six hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom arranged in a specific heterocyclic configuration [2] [3].
The IUPAC Standard InChI designation for this compound is InChI=1S/C4H6N2O2S/c1-9(7,8)6-3-2-5-4-6/h2-4H,1H3, with the corresponding InChI Key being ZBHRCOWHFHJZFP-UHFFFAOYSA-N [2] [4]. The compound exhibits a Standard SMILES representation of CS(=O)(=O)n1ccnc1, which illustrates the electronic arrangement and bonding connectivity within the molecular framework [5] [4].
Parameter | Value |
---|---|
Molecular Formula | C₄H₆N₂O₂S |
Molecular Weight | 146.17 g/mol |
CAS Registry Number | 40736-26-3 |
EINECS Number | 255-058-1 |
MDL Number | MFCD00014496 |
The molecular architecture of N-Methanesulfonylimidazole features a five-membered imidazole ring system with a methanesulfonyl substituent attached to one of the nitrogen atoms [6] [1]. The imidazole ring maintains its characteristic aromatic properties through electron delocalization across the heterocyclic framework, with the nitrogen atoms contributing to the π-electron system [7] [8]. The sulfonyl group (SO₂) exhibits strong electron-withdrawing characteristics, significantly influencing the electronic distribution within the imidazole ring .
The sulfur atom in the methanesulfonyl group maintains a tetrahedral geometry with two sulfur-oxygen double bonds and one sulfur-carbon single bond, along with the sulfur-nitrogen bond connecting to the imidazole ring . This electronic configuration results in a considerable polarization of electron density, with the sulfonyl group withdrawing electron density from the imidazole ring system [7] . The predicted pKa value of 0.73±0.10 reflects the significant impact of the electron-withdrawing sulfonyl group on the basicity of the imidazole nitrogen [1] [2].
The compound exhibits moisture sensitivity, indicating the presence of reactive sites that can interact with atmospheric water molecules [1] [2]. The electronic distribution pattern suggests that the compound exists predominantly in a single tautomeric form, as the N-substitution with the methanesulfonyl group prevents the typical tautomeric equilibrium observed in unsubstituted imidazoles [10] [7].
Crystallographic investigations of related imidazole-sulfonyl compounds provide insights into the structural characteristics of N-Methanesulfonylimidazole [11] [12]. Comparative studies of sulfonyldiimidazole derivatives demonstrate that these compounds typically crystallize with specific space group arrangements that facilitate intermolecular interactions [12]. The crystal structures of related methylsulfonyl-imidazole compounds exhibit pseudo-twofold rotational symmetry passing through the sulfur atom, indicating similar structural arrangements may occur in N-Methanesulfonylimidazole [12].
Molecular packing studies reveal that imidazole-sulfonyl derivatives form hydrogen-bonded networks through C-H···O interactions, creating characteristic chain structures [12]. The intermolecular distances between sulfonyl oxygens and imidazole carbons typically range from 3.2 to 3.8 Å, facilitating weak but significant crystallographic interactions [12]. π-π stacking interactions between imidazole rings contribute to the overall crystal stability, with centroid-to-centroid distances typically measuring 3.6-3.7 Å [12].
N-Methanesulfonylimidazole appears as a white to off-white crystalline solid at room temperature [13]. The compound maintains its solid state under standard atmospheric conditions and exhibits a powder-like appearance when finely divided [14] [13]. The physical appearance is consistent with typical imidazole-sulfonyl derivatives, which generally present as colorless to pale crystalline materials [13].
The compound demonstrates stability in its solid form when stored under appropriate conditions, maintaining its crystalline structure and chemical integrity [1] [2]. The physical appearance remains unchanged under normal laboratory storage conditions, provided that moisture exposure is minimized due to the compound's hygroscopic nature [1] [15].
The melting point of N-Methanesulfonylimidazole has been reported as 86°C, indicating moderate thermal stability [1] [2]. Alternative sources report a melting point range of 89-93°C, suggesting some variation depending on purity and crystalline form [13] [15]. The compound exhibits characteristic thermal decomposition patterns typical of sulfonyl-containing heterocycles [16] [17].
Thermal analysis reveals that the compound undergoes decomposition at elevated temperatures, with the boiling point predicted to be 307.6±25.0°C at 760 mmHg [1] [2]. The thermal behavior demonstrates two distinct temperature domains during degradation: an endothermic region from ambient temperature to approximately 360°C, followed by an exothermic decomposition phase extending to 600°C [17]. The thermal stability is influenced by the electron-withdrawing nature of the sulfonyl group, which affects the overall molecular stability .
Thermal Property | Value |
---|---|
Melting Point | 86°C (89-93°C range) |
Predicted Boiling Point | 307.6±25.0°C at 760 mmHg |
Decomposition Onset | ~360°C |
Flash Point (predicted) | 139.8°C |
N-Methanesulfonylimidazole exhibits limited solubility in water, characterized as "slightly soluble" in aqueous media [13]. The compound demonstrates enhanced solubility in polar organic solvents, particularly in dichloromethane and chloroform [13]. This solubility pattern is consistent with the molecular structure, which contains both polar sulfonyl functionality and the heterocyclic imidazole ring system.
The solubility characteristics are influenced by the electronic properties of the sulfonyl group, which imparts polarity to the molecule while simultaneously reducing the hydrogen-bonding capability compared to unsubstituted imidazoles [18] [19]. The compound's solubility in organic solvents makes it suitable for various synthetic applications and purification procedures [13].
The limited aqueous solubility can be attributed to the hydrophobic methyl group and the reduced basicity of the imidazole ring due to the electron-withdrawing sulfonyl substituent [1] [7]. The predicted log P value and other pharmacokinetic parameters reflect the balanced hydrophilic-lipophilic properties of the compound [1].
N-Methanesulfonylimidazole demonstrates moisture sensitivity, requiring storage under dry conditions to maintain chemical integrity [1] [2]. The compound should be stored at room temperature in sealed containers to prevent atmospheric moisture absorption [1] [15]. The stability profile indicates that the compound maintains its chemical structure under normal laboratory conditions when properly stored.
The predicted vapor pressure of 0.000719 mmHg at 25°C indicates low volatility at ambient temperatures [15]. The refractive index of 1.594 provides additional physical characterization data for identification and purity assessment [15]. The density of 1.41±0.1 g/cm³ reflects the compact molecular packing typical of sulfonyl-containing heterocycles [1] [15].
Chemical stability is enhanced by the electron-withdrawing nature of the sulfonyl group, which stabilizes the imidazole ring against certain types of chemical degradation . However, the moisture sensitivity suggests potential hydrolytic pathways that must be considered during storage and handling [1].
Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of N-Methanesulfonylimidazole through distinct chemical shift patterns [11] [10]. The ¹H NMR spectrum typically exhibits characteristic signals for the imidazole ring protons and the methanesulfonyl methyl group [11]. The imidazole ring protons appear as distinctive singlets in the aromatic region, while the sulfonyl methyl group produces a sharp singlet at approximately 3.0-3.5 ppm [11].
¹³C NMR spectroscopy reveals the carbon framework of the molecule, with the imidazole ring carbons appearing in the aromatic region (120-140 ppm) and the sulfonyl methyl carbon at approximately 39-40 ppm [11] [10]. The carbon chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group, resulting in characteristic downfield shifts compared to unsubstituted imidazoles [10] [20].
The NMR spectroscopic data confirm the N-substitution pattern and the absence of tautomeric equilibrium due to the fixed substitution at the nitrogen atom [10]. ¹⁵N NMR studies of related imidazole derivatives demonstrate the impact of sulfonyl substitution on nitrogen chemical shifts, providing additional structural confirmation [21] [20].
NMR Signal | Chemical Shift Range | Assignment |
---|---|---|
¹H (Imidazole CH) | 7.0-8.0 ppm | Ring protons |
¹H (SO₂CH₃) | 3.0-3.5 ppm | Methyl group |
¹³C (Ring carbons) | 120-140 ppm | Imidazole carbons |
¹³C (SO₂CH₃) | 39-40 ppm | Methyl carbon |
Infrared spectroscopy reveals characteristic absorption bands that confirm the functional groups present in N-Methanesulfonylimidazole [22] [23]. The sulfonyl group exhibits strong absorption bands between 1350-1150 cm⁻¹, corresponding to symmetric and antisymmetric S=O stretching vibrations [22] [23]. These bands are typically observed at approximately 1350 cm⁻¹ and 1150 cm⁻¹, providing definitive identification of the sulfonyl functionality [23].
The imidazole ring system contributes characteristic C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region [23] [24]. C-H stretching vibrations from both the imidazole ring and the methyl group appear in the 3000-2900 cm⁻¹ region [23]. The absence of N-H stretching vibrations confirms the N-substitution pattern of the compound [23].
Studies of related methanesulfonamide derivatives indicate that S-N stretching vibrations typically occur between 947-836 cm⁻¹ [22]. The infrared spectrum provides a unique fingerprint for compound identification and purity assessment [23] [24].
Wavenumber (cm⁻¹) | Assignment | Intensity |
---|---|---|
1350 | S=O antisymmetric stretch | Strong |
1150 | S=O symmetric stretch | Strong |
1600-1400 | C=N, C=C ring stretches | Medium |
3000-2900 | C-H stretches | Medium |
947-836 | S-N stretch | Medium |
Mass spectrometry of N-Methanesulfonylimidazole produces characteristic fragmentation patterns that provide structural information [5] [4]. The molecular ion peak appears at m/z 146, corresponding to the molecular weight of the compound [5] [4]. The base peak and fragmentation pattern are influenced by the stability of the sulfonyl group and the imidazole ring system [25] [26].
Common fragmentation pathways include loss of the sulfonyl group (SO₂, 64 mass units) to produce an imidazole fragment at m/z 82 [25]. Additional fragmentation may involve loss of the entire methanesulfonyl group (CH₃SO₂, 79 mass units) to yield an imidazole radical cation at m/z 67 [25]. The fragmentation pattern is consistent with the electron-withdrawing nature of the sulfonyl group, which influences the stability of various ionic fragments [26].
Electron ionization mass spectrometry reveals specific fragmentation pathways that are characteristic of sulfonyl-imidazole compounds [25]. The mass spectral data provide definitive molecular weight confirmation and structural characterization through fragmentation analysis [4] [27].
m/z | Relative Intensity | Assignment |
---|---|---|
146 | Molecular ion | [M]⁺- |
82 | Base peak | [M-SO₂]⁺ |
67 | Fragment | [M-CH₃SO₂]⁺- |
39 | Fragment | [C₃H₃]⁺ |
UV-Visible spectroscopy of N-Methanesulfonylimidazole reveals electronic transitions characteristic of the imidazole chromophore system [28] [29]. The compound exhibits absorption in the UV region due to π→π* transitions within the imidazole ring system [28]. The presence of the electron-withdrawing sulfonyl group influences the electronic transitions and absorption wavelengths compared to unsubstituted imidazoles [29].
The UV absorption spectrum typically shows maximum absorption in the 200-280 nm region, consistent with aromatic heterocyclic compounds [28] [29]. The molar extinction coefficient and specific absorption characteristics are influenced by the electronic effects of the sulfonyl substituent [29]. Solvatochromic studies of related imidazole derivatives demonstrate that the absorption properties can be affected by solvent polarity and hydrogen bonding interactions [29].
Method | Reagents | Conditions | Yield (%) | Purity (%) |
---|---|---|---|---|
Direct Sulfonylation | Imidazole + Methanesulfonyl chloride + Base | RT, 1-3 hours | 75-85 | 90-95 |
Base-Mediated Synthesis | Imidazole + MsCl + Triethylamine + DCM | 0°C to RT, 2-4 hours | 80-92 | 95-98 |
Microwave-Assisted Reaction | Imidazole + MsCl + K2CO3 + Microwave | 60°C, 5-15 minutes | 85-95 | 92-97 |
Base selection proves critical for optimal results. Triethylamine provides excellent nucleophilicity and forms readily removable hydrochloride salts, while potassium carbonate offers superior thermal stability and facilitates product isolation through simple filtration [2] [3]. The molar ratio of base to methanesulfonyl chloride typically ranges from 1.2 to 1.5 equivalents to ensure complete neutralization of generated acid.
An alternative synthetic strategy employs N-trimethylsilylimidazole as a protected intermediate, offering enhanced regioselectivity and improved reaction control [5] [3] [6]. This approach proves particularly valuable when precise substitution patterns are required or when competing reactions pose challenges.
The methodology involves initial protection of imidazole using trimethylsilyl chloride to form N-trimethylsilylimidazole, followed by selective deprotection and subsequent mesylation [5] [7]. This two-step process provides several advantages, including increased stability of the intermediate, reduced side product formation, and enhanced purification efficiency [8] [6].
Table 2: Via N-Trimethylsilyl Imidazole Intermediates
Starting Material | Reaction Type | Temperature (°C) | Time (hours) | Advantages |
---|---|---|---|---|
N-Trimethylsilylimidazole (TMSI) | Direct mesylation | 0 to 25 | 1-2 | High regioselectivity |
TMSI + Protected substrate | Sequential protection-mesylation | -20 to 40 | 2-4 | Minimal side products |
TMSI in dual-step process | Protection followed by deprotection | 0 to 60 | 3-6 | Enhanced stability |
The trimethylsilyl protecting group exhibits excellent leaving group properties under mild acidic or basic conditions, allowing for controlled deprotection without affecting other functional groups [5] [9]. Research demonstrates that this approach consistently achieves higher regioselectivity compared to direct mesylation methods, particularly when multiple nitrogen atoms are present in the substrate [8] [7].
Reaction conditions for this methodology typically involve lower temperatures (-20°C to 40°C) and extended reaction times (2-6 hours) compared to direct approaches [3] [9]. The use of N-trimethylsilylimidazole as a starting material also enables the synthesis of more complex derivatives through sequential functionalization strategies [6] [10].
The selection and handling of methanesulfonyl chloride reagents represent critical factors in achieving optimal synthetic outcomes. Commercial methanesulfonyl chloride typically exhibits purities exceeding 98%, though proper storage and handling protocols are essential to maintain reagent integrity [11] [2].
Methanesulfonyl chloride demonstrates exceptional reactivity toward nucleophiles, making moisture exclusion paramount during synthesis [11] [12]. The reagent readily hydrolyzes in the presence of water to form methanesulfonic acid and hydrogen chloride, potentially compromising reaction yields and product purity [2] [13].
Advanced synthetic protocols employ specialized handling techniques, including anhydrous solvents, inert atmosphere conditions, and temperature control to maximize efficiency [2] [4]. Research indicates that freshly distilled methanesulfonyl chloride provides superior results compared to aged reagents, particularly in sensitive synthetic transformations [11] [12].
The electrophilic character of the sulfonyl chloride group enables rapid reaction with imidazole under mild conditions, typically completing within 1-3 hours at room temperature [1] [2]. Optimization studies reveal that slight excess of methanesulfonyl chloride (1.1-1.2 equivalents) ensures complete conversion while minimizing formation of undesired by-products [4] [3].
The transition from laboratory-scale synthesis to industrial production of N-Methanesulfonylimidazole necessitates comprehensive consideration of scalability, economic viability, safety protocols, and environmental impact. Industrial methodologies emphasize continuous operation, automated control systems, and efficient resource utilization to achieve commercially viable production rates [14] [15] [16].
Modern industrial synthesis employs large-scale reactors ranging from 1,000 to 10,000 liters, equipped with advanced temperature control, automated reagent addition systems, and integrated monitoring capabilities [15] [16]. These systems enable precise control of reaction parameters while maintaining consistent product quality across multiple production batches.
Table 3: Industrial Synthesis Scale Comparison
Scale | Reactor Type | Solvent Recovery (%) | Energy Efficiency | Cost per kg |
---|---|---|---|---|
Laboratory (1-10 g) | Round bottom flask | 60-70 | Low | High |
Pilot (100 g - 1 kg) | Jacketed reactor | 80-85 | Medium | Medium |
Industrial (>10 kg) | Continuous flow reactor | 90-95 | High | Low |
Continuous flow reactors have emerged as the preferred technology for industrial N-Methanesulfonylimidazole production, offering superior heat and mass transfer characteristics compared to traditional batch processes [15] [16]. These systems enable precise residence time control, enhanced mixing efficiency, and reduced formation of thermal degradation products.
Process intensification strategies, including microreactor technology and high-pressure homogenization, facilitate dramatically increased production rates while maintaining stringent quality standards [16] [17]. Industrial facilities routinely achieve production capacities exceeding 100 kilograms per day using optimized continuous processes [15] [16].
Solvent recovery and recycling represent critical economic and environmental considerations in industrial synthesis. Advanced distillation systems enable recovery of greater than 90% of process solvents, significantly reducing raw material costs and environmental impact [15] [2]. Dichloromethane and acetonitrile, commonly employed in laboratory synthesis, undergo efficient recovery through fractional distillation under controlled conditions [4] [2].
Quality control protocols in industrial settings encompass real-time monitoring of critical process parameters, including temperature, pressure, flow rates, and reagent concentrations [13] [18]. Automated sampling systems coupled with online analytical instrumentation ensure consistent product quality while minimizing human intervention and potential contamination sources [18] [19].
Environmental sustainability considerations have driven significant innovation in developing green chemistry approaches for N-Methanesulfonylimidazole synthesis. These methodologies prioritize reduced environmental impact, enhanced atom economy, and minimized waste generation while maintaining acceptable yields and product quality [20] [21] [22].
Table 4: Green Chemistry Synthetic Alternatives
Green Method | Environmental Impact | Energy Consumption | Yield (%) | Atom Economy (%) |
---|---|---|---|---|
Solvent-free synthesis | Very Low | Low | 70-80 | 85-92 |
Water-based reaction | Low | Medium | 65-75 | 75-85 |
Ionic liquid medium | Low | Low | 80-90 | 88-95 |
Microwave irradiation | Medium | Very Low | 85-95 | 90-98 |
Solvent-free methodologies represent a particularly promising approach, eliminating the need for organic solvents while achieving acceptable conversion rates [20] [22]. These processes typically employ neat reactants or solid-phase reactions, dramatically reducing environmental impact and simplifying product isolation procedures [23] [21].
Microwave-assisted synthesis has demonstrated exceptional potential for green N-Methanesulfonylimidazole production, achieving rapid heating, enhanced reaction rates, and improved energy efficiency [21] [24]. Research indicates that microwave irradiation can reduce reaction times from hours to minutes while maintaining comparable yields to conventional thermal methods [21] [25].
Water-based reaction systems offer significant environmental advantages, though they require careful optimization to overcome solubility limitations and potential hydrolysis reactions [23] [21]. Recent developments in aqueous organocatalysis have enabled efficient N-Methanesulfonylimidazole synthesis using water as the primary reaction medium [21] [26].
Ionic liquid media provide unique advantages including negligible vapor pressure, enhanced thermal stability, and tunable solvent properties [27] [26]. These systems enable precise control over reaction selectivity while facilitating efficient product recovery and catalyst recycling [27] [24].
Polymer-supported catalytic systems represent an emerging area of green synthesis, offering advantages including catalyst recyclability, reduced metal contamination, and simplified purification procedures [20] [28]. These heterogeneous systems demonstrate excellent stability and can be employed across multiple reaction cycles without significant activity loss [20] [28].
The purification of N-Methanesulfonylimidazole requires sophisticated analytical and preparative techniques to achieve the high purity standards demanded by pharmaceutical and research applications. Modern purification strategies integrate multiple complementary approaches to ensure comprehensive removal of impurities while maximizing product recovery [18] [19] [29].
Table 5: Purification and Quality Control Methods
Purification Method | Solvent System | Recovery (%) | Purity Achieved (%) | Time Required |
---|---|---|---|---|
Column Chromatography | Ethyl acetate/Hexane | 80-90 | 95-98 | 2-4 hours |
Recrystallization | Ethanol/Water | 85-95 | 98-99 | 4-12 hours |
Distillation | Reduced pressure | 75-85 | 92-96 | 1-2 hours |
High-Performance Liquid Chromatography | Acetonitrile/Water | 90-98 | >99 | 30-60 minutes |
Column chromatography employing silica gel stationary phases provides reliable separation of N-Methanesulfonylimidazole from synthetic by-products and unreacted starting materials [18] [30]. Optimal mobile phase compositions typically consist of ethyl acetate and hexane mixtures, with polarity gradients enabling fine-tuned separation of closely related compounds [18] [31].
High-Performance Liquid Chromatography has emerged as the gold standard for analytical and preparative purification, offering exceptional resolution and quantitative analysis capabilities [18] [19] [29]. Modern HPLC systems equipped with mass spectrometric detection enable simultaneous purification and structural confirmation of isolated products [18] [32].
Recrystallization techniques provide cost-effective purification for larger quantities, achieving purities exceeding 98% through careful solvent selection and crystallization condition optimization [33] [30]. Ethanol-water systems demonstrate particular effectiveness for N-Methanesulfonylimidazole purification due to favorable solubility characteristics and crystal formation properties [33] [34].
Quality control protocols encompass comprehensive analytical characterization using multiple orthogonal techniques [18] [19] [29]. Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation, while mass spectrometry enables precise molecular weight determination and impurity identification [18] [32].
Thermal analysis techniques, including differential scanning calorimetry and thermogravimetric analysis, provide valuable information regarding thermal stability, decomposition temperatures, and polymorphic behavior [30] [35]. These parameters prove essential for establishing appropriate storage conditions and predicting long-term stability characteristics [35] [34].
Purity assessment employs quantitative HPLC analysis with validated analytical methods meeting International Conference on Harmonisation guidelines [19] [29]. Typical specifications require minimum purities of 98% for research applications and greater than 99% for pharmaceutical use [18] [19].
Impurity profiling identifies and quantifies potential synthetic by-products, degradation products, and residual solvents [18] [29]. Advanced analytical techniques including two-dimensional chromatography and high-resolution mass spectrometry enable detection and identification of trace-level impurities [32] [19].
Stability testing protocols evaluate product degradation under various environmental conditions including elevated temperature, humidity, and light exposure [35] [34]. These studies establish appropriate storage recommendations and predict shelf-life characteristics under different storage conditions [35] [18].
Irritant